6-Ethylpyrimidine-2,4-diamine

Vue d'ensemble

Description

6-Ethylpyrimidine-2,4-diamine is a chemical compound that has been studied for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway, which is critical for DNA synthesis and repair. This makes it a target for antifolate drugs that can treat diseases caused by rapidly dividing cells, such as cancer and infections by certain pathogens like Pneumocystis carinii and Toxoplasma gondii .

Synthesis Analysis

The synthesis of 6-ethylpyrimidine-2,4-diamine derivatives involves the reaction of chloro- or fluoro-nitrophenyl-ethylpyrimidine with various substituted benzylamine or N-methylbenzylamine derivatives. Additionally, some compounds are synthesized from ethylpyrimidine and the corresponding amine via isobutyl mixed anhydride coupling . Another approach to synthesizing pyrimidine derivatives starts with propionitrile, which is reacted with hydrogen chloride and free ammonia, followed by cyclization with propionamide hydrochloride .

Molecular Structure Analysis

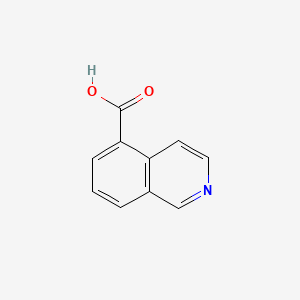

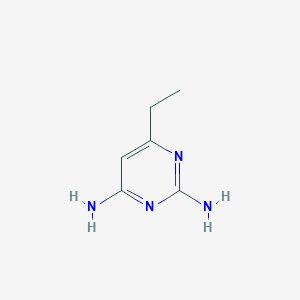

The molecular structure of 6-ethylpyrimidine-2,4-diamine derivatives is characterized by the presence of a pyrimidine ring substituted at the 6-position with an ethyl group and at the 2,4-positions with amino groups. The presence of additional substituents on the aryl ring, such as benzylamino or N-alkylbenzylamino groups, significantly affects the inhibitory activity against DHFR . The crystal structure of related compounds has been determined to facilitate molecular modeling studies .

Chemical Reactions Analysis

The chemical behavior of 6-ethylpyrimidine-2,4-diamine derivatives includes their ability to inhibit DHFR by binding to the enzyme's active site. The introduction of various substituents on the aryl ring can enhance binding and inhibitory activity. The presence of a nitro group in the 3-position of the phenyl ring is particularly effective for maximal enzyme inhibition . Additionally, the reactivity of pyrimidine derivatives with Meerwein reagent to form isomeric reaction products has been explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-ethylpyrimidine-2,4-diamine derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in solubility, melting points, and biological activity. The compounds exhibit potent inhibitory activity against T. gondii and rat liver DHFR, with IC50 values in the low micromolar to nanomolar range . The crystal structures of related compounds provide insight into their conformation and potential interactions with biological targets .

Applications De Recherche Scientifique

Application in Cancer Research

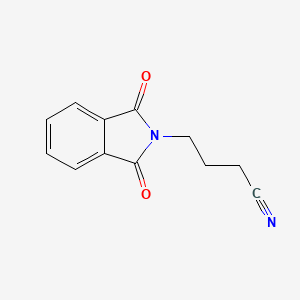

- Summary of the Application: 6-Ethylpyrimidine-2,4-diamine has been used in the synthesis of a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives . These compounds have been designed and synthesized for their potential antitumor activity.

Application in Drug Synthesis

- Summary of the Application: Pyrimidine and its derivatives, including 6-Ethylpyrimidine-2,4-diamine, demonstrate a diverse array of biological and pharmacological activities. They are synthetically versatile substrates that can be used for the synthesis of a large variety of heterocyclic compounds and as raw material for drug synthesis .

- Results or Outcomes: The compounds have shown a range of pharmaceutical and pharmacological applications such as antineoplastic, antiviral, antibacterial, expectorant, urinary tract infection, parkinsonism, anthelmintic, vasodilator, liver disorder, infections of the respiratory tract and ear, treatment of gastrointestinal roundworms .

Application in Photoluminescence and Electroluminescence

- Summary of the Application: 6-Ethylpyrimidine-2,4-diamine could potentially be used in the field of optoelectronics, specifically in the study of photoluminescence (PL) and electroluminescence (EL). These are processes where a material emits light in response to the absorption of photons (PL) or an electric current (EL) .

Safety And Hazards

Orientations Futures

While specific future directions for the study of 6-Ethylpyrimidine-2,4-diamine are not mentioned in the literature, research into similar compounds often focuses on understanding their biological activity, developing more efficient synthesis methods, and exploring their potential applications in medicine and other fields .

Propriétés

IUPAC Name |

6-ethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-2-4-3-5(7)10-6(8)9-4/h3H,2H2,1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSSMWRJBRKTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355718 | |

| Record name | 6-ethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethylpyrimidine-2,4-diamine | |

CAS RN |

514854-12-7 | |

| Record name | 6-ethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.